molecular formula C18H25ClN2O3S B1402409 4-[5-(4-Methoxy-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride CAS No. 1361111-67-2

4-[5-(4-Methoxy-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride

Cat. No. B1402409
CAS RN: 1361111-67-2
M. Wt: 384.9 g/mol
InChI Key: QZQRCKNLXSEXEB-UHFFFAOYSA-N
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Description

4-[5-(4-Methoxy-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride, commonly known as MMPT, is an organosulfur compound with a wide range of applications in scientific research. MMPT is a synthetic compound that has been used in a variety of research areas, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Anticancer Properties

The compound has been noted for its potential in anticancer research. Particularly, a derivative of this compound, as part of the thiazolyl azo dye ligand and its metal complexes, was tested against breast cancer. The study revealed promising antitumor activity, suggesting the compound's potential in cancer treatment research (Al-adilee & Hessoon, 2019).

Molecular Structure and Spectroscopy

The molecular structure and spectroscopic data of a similar compound have been obtained through Density Functional Theory (DFT) calculations, indicating its potential in molecular and spectroscopic studies. This sheds light on the compound's molecular behavior and can be pivotal in understanding its interactions at the molecular level (Viji et al., 2020).

Photosensitizer in Photodynamic Therapy

Derivatives of the compound have demonstrated significant properties as a photosensitizer, particularly for photodynamic therapy, a treatment modality for cancer. The high singlet oxygen quantum yield and good fluorescence properties underline its potential in medical applications, especially in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Key Intermediates in Drug Development

The compound has been used in the synthesis of key intermediates for antiviral drugs, showcasing its role in drug development and pharmaceutical synthesis. This demonstrates the compound's utility in creating medically significant molecules (Chenhon, 2015).

properties

IUPAC Name

4-[5-[(4-methoxyphenoxy)methyl]-4-methyl-1,3-thiazol-2-yl]azepan-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S.ClH/c1-13-16(12-23-15-6-4-14(22-2)5-7-15)24-17(20-13)18(21)8-3-10-19-11-9-18;/h4-7,19,21H,3,8-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQRCKNLXSEXEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2(CCCNCC2)O)COC3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(4-Methoxy-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[5-(4-Methoxy-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride
Reactant of Route 2
4-[5-(4-Methoxy-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride
Reactant of Route 3
4-[5-(4-Methoxy-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride
Reactant of Route 4
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4-[5-(4-Methoxy-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride
Reactant of Route 5
4-[5-(4-Methoxy-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride
Reactant of Route 6
4-[5-(4-Methoxy-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.